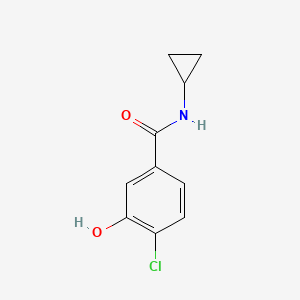
4-chloro-N-cyclopropyl-3-hydroxyBenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-cyclopropyl-3-hydroxyBenzamide is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 g/mol It is characterized by the presence of a chloro group, a cyclopropyl group, and a hydroxy group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopropyl-3-hydroxyBenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoic acid and cyclopropylamine.
Formation of Benzamide: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine (TEA) to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification techniques to ensure high-quality product.
化学反応の分析
Types of Reactions
4-chloro-N-cyclopropyl-3-hydroxyBenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a cyclopropyl-3-hydroxybenzamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine can produce an amine derivative.
科学的研究の応用
4-chloro-N-cyclopropyl-3-hydroxyBenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-chloro-N-cyclopropyl-3-hydroxyBenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and cyclopropyl groups contribute to its overall chemical reactivity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-chloro-N-cyclopropyl-2-hydroxybenzamide: Similar in structure but with the hydroxy group at the 2-position.
4-chloro-N-cyclopropyl-3-methoxybenzamide: Contains a methoxy group instead of a hydroxy group.
4-chloro-N-cyclopropyl-3-aminobenzamide: Features an amino group in place of the hydroxy group.
Uniqueness
4-chloro-N-cyclopropyl-3-hydroxyBenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its combination of a chloro group, cyclopropyl group, and hydroxy group makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
920296-66-8 |
|---|---|
分子式 |
C10H10ClNO2 |
分子量 |
211.64 g/mol |
IUPAC名 |
4-chloro-N-cyclopropyl-3-hydroxybenzamide |
InChI |
InChI=1S/C10H10ClNO2/c11-8-4-1-6(5-9(8)13)10(14)12-7-2-3-7/h1,4-5,7,13H,2-3H2,(H,12,14) |
InChIキー |
YOMHWVVJYDUJSE-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)
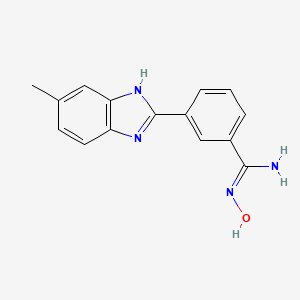
![5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide](/img/structure/B12636841.png)
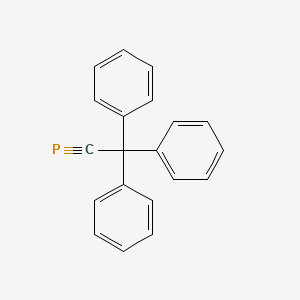
![[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)
![4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL](/img/structure/B12636871.png)
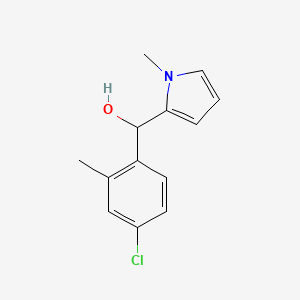
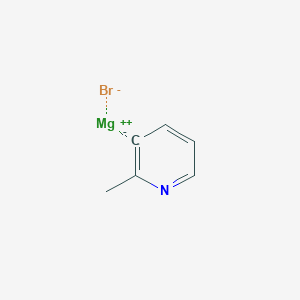




![1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl](/img/structure/B12636922.png)
